![molecular formula C12H16O5 B14362900 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol CAS No. 94415-63-1](/img/structure/B14362900.png)
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol typically involves the reaction of epichlorohydrin with a phenol derivative. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with propane-1,2-diol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or esters.
Aplicaciones Científicas De Investigación
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can occur under both acidic and basic conditions and are often catalyzed by enzymes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two epoxide groups and a phenoxy linkage.
Epichlorohydrin: Contains an epoxide ring and is used as a precursor in the synthesis of glycidyl ethers.
Glycidyl ethers: A class of compounds containing an epoxide ring and an ether linkage.
Uniqueness
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is unique due to its combination of an epoxide ring, a phenoxy group, and a propane-1,2-diol moiety.
Propiedades
Número CAS |
94415-63-1 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-[3-(oxiran-2-ylmethoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-5-9(14)6-15-10-2-1-3-11(4-10)16-7-12-8-17-12/h1-4,9,12-14H,5-8H2 |
Clave InChI |
RQWYDTJNAIWDGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC(=CC=C2)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
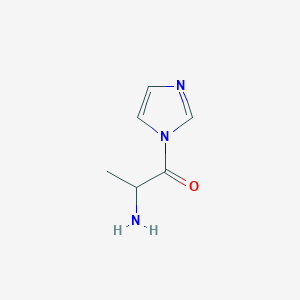
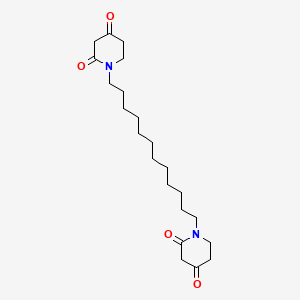

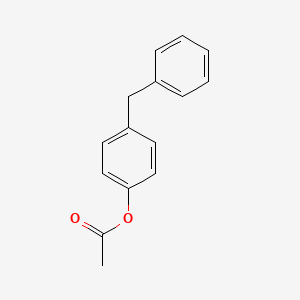
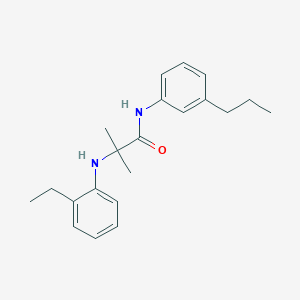
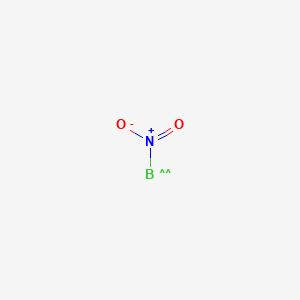
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
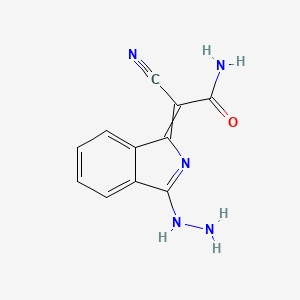
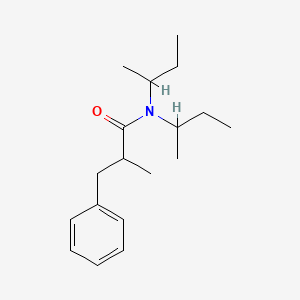
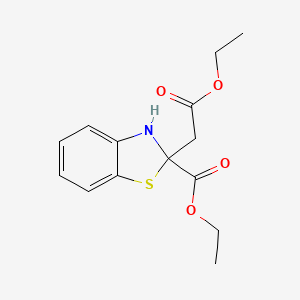
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
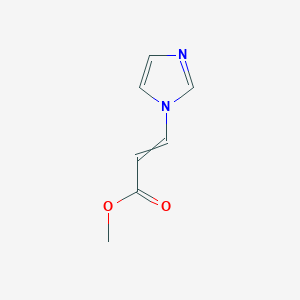
silane](/img/structure/B14362925.png)
